Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

Lipophilicity Drug Design ADME

tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 1160247-18-6) is a spirocyclic heterocyclic building block comprising a conformationally rigid 1-oxa-7-azaspiro[4.5]decane core, a Boc-protected piperidine nitrogen, and a free aminomethyl substituent at the 3-position. The compound is defined by molecular formula C₁₄H₂₆N₂O₃, molecular weight 270.37 g/mol, and a computed XLogP3-AA of 0.8.

Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
CAS No. 1160247-18-6
Cat. No. B1528103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
CAS1160247-18-6
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)CN
InChIInChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-5-14(10-16)7-11(8-15)9-18-14/h11H,4-10,15H2,1-3H3
InChIKeyCYIJGWKOFZHWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 1160247-18-6): Spirocyclic Building Block Procurement Guide


tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 1160247-18-6) is a spirocyclic heterocyclic building block comprising a conformationally rigid 1-oxa-7-azaspiro[4.5]decane core, a Boc-protected piperidine nitrogen, and a free aminomethyl substituent at the 3-position [1]. The compound is defined by molecular formula C₁₄H₂₆N₂O₃, molecular weight 270.37 g/mol, and a computed XLogP3-AA of 0.8 [1]. It functions as a versatile intermediate for constructing complex molecular architectures in medicinal chemistry, notably in PROTAC design, fragment-based drug discovery, and spirocyclic NK-1 receptor antagonist programs [2].

Why Positional Isomerism in 1-Oxa-7-azaspiro[4.5]decane Building Blocks Prevents Generic Substitution


Positional isomerism within the 1-oxa-7-azaspiro[4.5]decane scaffold creates non-interchangeable building blocks with quantifiably distinct physicochemical profiles. Moving the aminomethyl group from position 3 to position 2, or relocating the nitrogen from position 7 to position 8, alters critical descriptors such as lipophilicity, pKa, and hydrogen-bonding geometry. The target compound (3-aminomethyl-7-aza) exhibits an XLogP3-AA of 0.8 [1], which differs substantially from the 1.0 value computed for the 2-(aminomethyl)-8-aza regioisomer (CAS 1160246-90-1) [2]. This ΔXLogP3-AA of 0.2 corresponds to an approximately 1.6-fold difference in partition coefficient, with downstream consequences for aqueous solubility, membrane permeability, and target-binding kinetics. Procurement decisions that treat these isomers as generic substitutes therefore risk introducing uncontrolled variability into lead optimization programs.

Quantitative Differentiation Evidence for tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 1160247-18-6)


XLogP3-AA Lipophilicity Differential: 0.8 (3-Aminomethyl) vs. 1.0 (2-Aminomethyl) Isomer

The target compound records a computed XLogP3-AA of 0.8 [1], whereas its closest positional isomer, tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1160246-90-1), yields an XLogP3-AA of 1.0 [2]. This ΔXLogP3-AA of -0.2 translates into a roughly 1.6-fold lower octanol-water partition coefficient for the target isomer, indicating measurably higher aqueous solubility and potentially distinct volume-of-distribution characteristics.

Lipophilicity Drug Design ADME Solubility

Predicted pKa of Free Amine: 9.91 ± 0.29 Enables Selective Protonation at Physiological pH

The free aminomethyl group on the target compound carries a predicted pKa of 9.91 ± 0.29 , indicating that at physiological pH (7.4) the amine is >99% protonated. The parent scaffold 1-oxa-7-azaspiro[4.5]decane (CAS 63766-56-3) lacks any ionizable amine center altogether [1]. This differential basicity provides a handle for pH-dependent solubility tuning, salt formation, or lysosomotropic accumulation strategies that are unavailable with the unsubstituted core.

Acid-Base Chemistry Solubility Enhancement Formulation

Cold Storage Requirement (0–8 °C) vs. Room-Temperature-Analog Stability: Procurement Logistics Impact

The target compound requires storage at 0–8 °C in sealed, dry conditions . In contrast, structurally related spirocyclic building blocks such as tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1160246-90-1) are typically shipped and stored at ambient temperature. This differential implies that the 3-aminomethyl-7-aza isomer possesses higher intrinsic reactivity or lower thermal stability, likely attributable to the proximity of the free amine to the spirocyclic oxygen, which may facilitate intramolecular decomposition pathways.

Stability Storage Conditions Supply Chain Procurement

Commercial Purity Specification: ≥98% (Chemscene) vs. 95% (Chemshuttle) – A 60% Reduction in Maximum Impurity Burden

Multiple procurement sources supply this compound with divergent purity specifications. Chemshuttle Catalog No. 171570 lists the target compound at 95% purity , whereas Chemscene Cat. No. CS-0000766 supplies the identical compound at ≥98% purity by HPLC . This 3-percentage-point gap corresponds to a 60% reduction in the maximum potential impurity burden (5% vs. 2%), substantially lowering the risk of side-product formation during stoichiometrically sensitive reactions such as PROTAC conjugation or bioconjugation.

Purity Quality Control Reproducibility PROTAC

Boc/Free-Amine Orthogonal Protection Strategy vs. Fmoc-Only Analogues: Dual Functionalization Capability

The target compound presents two orthogonal reactive handles: a Boc-protected piperidine nitrogen (acid-labile) and a free aminomethyl group (immediately available for conjugation). Fmoc-protected spirocyclic analogues, optimized for solid-phase peptide synthesis (SPPS), rely on base-labile (piperidine) deprotection conditions that may degrade acid-sensitive substrates [1]. The Boc/free-amine dyad enables sequential functionalization—for example, warhead coupling to the free amine followed by TFA-mediated Boc deprotection and E3 ligase ligand attachment—without intermediate protecting-group manipulation. This contrasts with Fmoc-only building blocks, which require an additional protection step to mask the free amine before the Fmoc group can be selectively removed.

Protecting Group Strategy Solid-Phase Synthesis PROTAC Design Orthogonal Chemistry

High-Value Application Scenarios for tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate Based on Quantitative Differentiation Evidence


PROTAC Linker Design: Orthogonal Sequential Conjugation via Boc/Free-Amine Handles

In PROTAC development, the spirocyclic scaffold enforces a rigid linker geometry that can pre-organize the ternary complex for improved ubiquitination efficiency. The Boc-protected piperidine nitrogen is deprotected under acidic conditions (TFA) after the free aminomethyl group is conjugated to a warhead, enabling subsequent attachment of an E3 ligase ligand without intermediate protection steps [1]. The compound's lower XLogP3-AA (0.8 vs. 1.0 for the 2-aminomethyl isomer) improves aqueous solubility during bioconjugation, reducing the need for organic co-solvents that may denature protein targets [2]. The ≥98% purity specification further ensures reproducible stoichiometry in ternary complex formation assays .

Fragment-Based Drug Discovery: Conformationally Constrained Spirocyclic Hit for Library Synthesis

The rigid 1-oxa-7-azaspiro[4.5]decane scaffold provides a defined exit-vector geometry that is difficult to replicate with flexible aliphatic linkers. The free aminomethyl group serves as a primary amine handle for rapid diversification via amide coupling, reductive amination, or sulfonamide formation. The predicted pKa of 9.91 ensures full protonation at physiological pH during fragment screening, enhancing aqueous solubility and reducing non-specific binding artifacts . The mandatory cold storage (0–8 °C) must be incorporated into fragment library storage protocols to preserve compound integrity over extended screening campaigns.

NK-1 Receptor Antagonist Lead Optimization: 3-Aminomethyl Scaffold for SAR Exploration

The 1-oxa-7-azaspiro[4.5]decane core is the scaffold of multiple NK-1 receptor antagonist series. The target compound's 3-aminomethyl substituent mimics the amine-bearing side chains found in clinical candidates, enabling systematic structure-activity relationship (SAR) exploration. The higher available purity specification (≥98%) minimizes the risk of false positives in competitive radioligand binding assays . Compared to the 2-aminomethyl regioisomer, the target compound's lower XLogP3-AA (0.8) may yield superior solubility in aqueous assay buffers, reducing the need for DMSO co-solvents that can interfere with receptor binding kinetics [2].

Quote Request

Request a Quote for Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.